5-bromo-2-(bromomethyl)-3-methylpyridine hydrobromide
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Overview
Description
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide is a chemical compound with the molecular formula C7H8Br3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine atoms at the 5 and 2 positions of the pyridine ring, along with a bromomethyl group at the 2 position and a methyl group at the 3 position. The hydrobromide salt form enhances its solubility in water, making it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(bromomethyl)-3-methylpyridine hydrobromide typically involves the bromination of 3-methylpyridine. The process can be summarized as follows:
Bromination of 3-Methylpyridine: 3-Methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the desired positions.
Formation of Hydrobromide Salt: The brominated product is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can remove the bromine atoms, yielding less substituted pyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives of the original compound.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Less substituted pyridine derivatives are formed.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-bromo-2-(bromomethyl)-3-methylpyridine hydrobromide involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Bromo-3-methylpyridine: Has a different substitution pattern, affecting its chemical reactivity and biological activity.
5-Bromo-2-(chloromethyl)-3-methylpyridine: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
5-Bromo-2-(bromomethyl)-3-methylpyridine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and bromomethyl groups enhances its reactivity, making it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Properties
CAS No. |
2089320-43-2 |
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Molecular Formula |
C7H8Br3N |
Molecular Weight |
345.9 |
Purity |
95 |
Origin of Product |
United States |
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